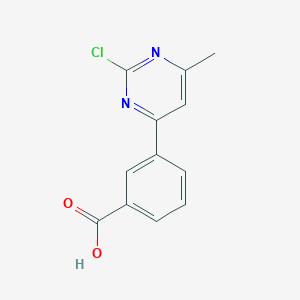
3-(2-Chloro-6-methyl-pyrimidin-4-yl)-benzoic acid
Cat. No. B8433492
M. Wt: 248.66 g/mol
InChI Key: OCNHVFNDKJRFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06949542B2
Procedure details


The title compound was prepared from rac-3-{6-methyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethylamino]-pyrimidin-4-yl}-benzoic acid methyl ester [prepared by the following procedure: A mixture of 3-carboxyphenylboronic acid (8.3 g, 50.0 mmol), 2,4-dichloro-6-methylpyrimidine (8.15 g, 50.0 mmol) and Na2CO3 (9.5 g, 90 mmol) in acetonitrile (160 ml)/H2O (80 ml) was degassed and Pd(PPh3)4 (0.87 g, 0.75 mmol) was added. The mixture was stirred for 18 h at 85° C. in an atmosphere of nitrogen and then concentrated in vacuum to a volume of ca.100 ml H2O (100 ml) was added and the mixture was washed with AcOEt (50 ml). The pH of the aqueous phase was set to 2.5 by addition of 25% HCl and the precipitate was collected and dried to give 3-(2-chloro-6-methyl-pyrimidin-4-yl)-benzoic acid (9.1 g) as a white solid. A sample of this material (1.49 g, 6 mmol) was heated in 2-amino-ethanol (3.6 ml) at 80° C. for 1 h. The mixture was evaporated in vacuum and the residual oil was stirred in 1N HCl-MeOH (20 ml) for 18 h at 40° C. The crude product (1.36 g) and 3,4-dihydro-2H-pyran (0.86 ml, 9.5 mmol) were stirred in AcOEt (10 mL)/4N HCl-Et2O (1.3 ml) for 4 h at RT The mixture was diluted with AcOEt and washed with sat. NaHCO3-sol. and brine. The organic layer was dried over Na2SO4, evaporated in vacuum, and the residue was purified by chromatography (silica gel, AcOEt/hexane 1:1) to give the methyl ester as light yellow oil (1.53 g).] (1.53 g, 4.1 mmol) by treatment with lithium tert-butyl acetate according to general procedure K (method b). Obtained as a light yellow oil (1.62 g).
Name
rac-3-{6-methyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethylamino]-pyrimidin-4-yl}-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Name

Identifiers


|
REACTION_CXSMILES
|
CO[C:3](=[O:27])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH2:18][CH2:19][O:20]C3CCCCO3)[N:11]=2)[CH:5]=1.[C:28]([C:31]1[CH:32]=[C:33](B(O)O)[CH:34]=[CH:35][CH:36]=1)([OH:30])=[O:29].[Cl:40][C:41]1[N:46]=[C:45](Cl)[CH:44]=[C:43]([CH3:48])[N:42]=1.[C:49]([O-:52])([O-])=[O:50].[Na+].[Na+]>C(#N)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[C:31]([O:52][C:49](=[O:50])[CH2:41][C:3]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH2:18][CH2:19][OH:20])[N:11]=2)[CH:5]=1)=[O:27])([CH3:28])([CH3:36])[CH3:32].[Cl:40][C:41]1[N:46]=[C:45]([C:33]2[CH:32]=[C:31]([CH:36]=[CH:35][CH:34]=2)[C:28]([OH:30])=[O:29])[CH:44]=[C:43]([CH3:48])[N:42]=1 |f:3.4.5,^1:61,63,82,101|
|
Inputs


Step One
|
Name
|
rac-3-{6-methyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethylamino]-pyrimidin-4-yl}-benzoic acid methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=CC=C1)C1=NC(=NC(=C1)C)NCCOC1OCCCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1C=C(C=CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
8.15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)C
|
|
Name
|
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.87 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 18 h at 85° C. in an atmosphere of nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared by the following procedure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was degassed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum to a volume of ca
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 ml H2O (100 ml) was added
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed with AcOEt (50 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The pH of the aqueous phase was set to 2.5 by addition of 25% HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(CC(=O)C1=CC(=CC=C1)C1=NC(=NC(=C1)C)NCCO)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CC(=N1)C=1C=C(C(=O)O)C=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
